molecular formula C14H14O5 B11811084 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid CAS No. 1291493-04-3

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid

Katalognummer: B11811084
CAS-Nummer: 1291493-04-3
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: BKWVSMZDDKEWSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound that belongs to the benzofuran family. . This particular compound features a benzofuran ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylic acid group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the construction of the benzofuran ring system with high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield benzofuran-6-carboxylic acid derivatives, while reduction may produce benzofuran-6-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to the presence of both the benzofuran ring and the tetrahydrofuran-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1291493-04-3

Molekularformel

C14H14O5

Molekulargewicht

262.26 g/mol

IUPAC-Name

4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C14H14O5/c15-14(16)9-6-12-11(3-5-18-12)13(7-9)19-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16)

InChI-Schlüssel

BKWVSMZDDKEWSB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COC2=CC(=CC3=C2C=CO3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.